![molecular formula C13H18FN3O3 B1249010 4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1249010.png)
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to visualize and quantify β-adrenoceptor density in cardiac tissues. This compound is a derivative of CGP-12388, which is known for its high affinity and selectivity towards β-adrenoceptors. The addition of a fluorine atom enhances its properties, making it a valuable tool in medical imaging and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is synthesized through a multi-step process. The synthesis begins with the preparation of the precursor compound, CGP-12388. This involves the reaction of 4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one with [18F]fluoroacetone. The reaction is carried out under reductive alkylation conditions, where the precursor compound is reacted with [18F]fluoroacetone in the presence of a reducing agent .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of the precursor compound, followed by the radiolabeling with [18F]fluoroacetone. The process is optimized to ensure high radiochemical yield and purity. The final product is purified using chromatographic techniques and is formulated for use in PET imaging .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the properties and applications of the compound .
Applications De Recherche Scientifique
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled probe to study β-adrenoceptor density and distribution in various tissues.
Biology: Employed in studies of receptor-ligand interactions and receptor density in different biological systems.
Medicine: Utilized in PET imaging to diagnose and monitor cardiac diseases, such as heart failure and arrhythmias.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents for clinical use .
Mécanisme D'action
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one exerts its effects by binding to β-adrenoceptors in cardiac tissues. The fluorine atom in the compound allows for its detection using PET imaging. The binding of this compound to β-adrenoceptors enables the visualization and quantification of receptor density, providing valuable information about the pathophysiological role of β-adrenoceptors in cardiac diseases .
Comparaison Avec Des Composés Similaires
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is compared with other similar compounds, such as:
CGP-12177: Another β-adrenoceptor antagonist used in PET imaging. This compound has a simpler synthesis process and higher radiochemical yield.
Fluoro-CGP-12177: A fluorinated derivative of CGP-12177. This compound offers better binding affinity and selectivity towards β-adrenoceptors.
Fluoro-m-hydroxyphenethyl-guanidine: A compound used in imaging sympathetic nervous system activity. .
This compound stands out due to its high affinity, selectivity, and ease of synthesis, making it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C13H18FN3O3 |
|---|---|
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H18FN3O3/c1-8(5-14)15-6-9(18)7-20-11-4-2-3-10-12(11)17-13(19)16-10/h2-4,8-9,15,18H,5-7H2,1H3,(H2,16,17,19)/t8?,9-/m0/s1 |
Clé InChI |
CJDUCCVUNOPDGG-GKAPJAKFSA-N |
SMILES isomérique |
CC(CF)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
SMILES canonique |
CC(CF)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
Synonymes |
4-(3-((1-fluoroprop-2-yl)amino)-2-hydroxypropoxy)-2H-benzimidazol-2-one fluoro-CGP-12388 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


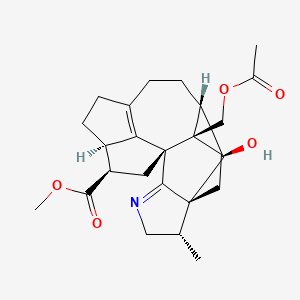

![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1248929.png)
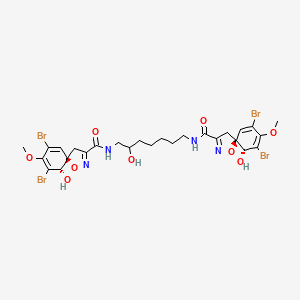


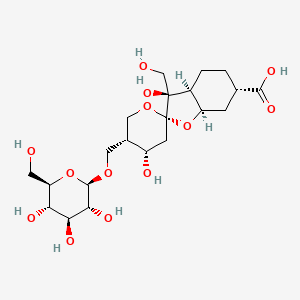

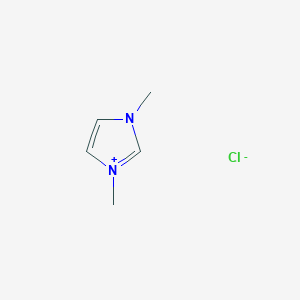
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
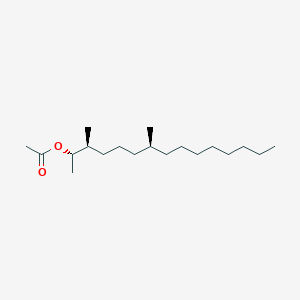
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
![(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)
![[(8R,9S,10S,12S)-6,9-dihydroxy-4-(hydroxymethyl)-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1248953.png)
